bis(N-benzyloxycarbonyltetraalanyl)rhodamine
bis(N-benzyloxycarbonyltetraalanyl)rhodamine
Brand Name:
Vulcanchem
CAS No.:
149695-85-2
VCID:
VC0123445
InChI:
InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1
SMILES:
CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4
Molecular Formula:
C60H66N10O15
Molecular Weight:
1167.2 g/mol
bis(N-benzyloxycarbonyltetraalanyl)rhodamine
CAS No.: 149695-85-2
Main Products
VCID: VC0123445
Molecular Formula: C60H66N10O15
Molecular Weight: 1167.2 g/mol
CAS No. | 149695-85-2 |
---|---|
Product Name | bis(N-benzyloxycarbonyltetraalanyl)rhodamine |
Molecular Formula | C60H66N10O15 |
Molecular Weight | 1167.2 g/mol |
IUPAC Name | benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
Standard InChI | InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1 |
Standard InChIKey | ZMZIFCCPUGUDQD-GINFTPBTSA-N |
Isomeric SMILES | C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |
SMILES | CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |
Canonical SMILES | CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | (Cbz-Ala4)2-rhodamine bis(N-benzyloxycarbonyl-L-tetraalanyl)rhodamine bis(N-benzyloxycarbonyltetraalanyl)rhodamine BZT-Ala-R |
PubChem Compound | 16131351 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume